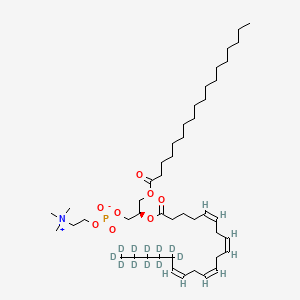
Dicoumarol-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicoumarol-d8 is a deuterated form of dicoumarol, a coumarin-like compound known for its anticoagulant properties. Dicoumarol itself is a naturally occurring compound found in sweet clover and is known for its ability to inhibit vitamin K, which is essential for blood clotting . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of dicoumarol due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicoumarol-d8 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of 4-hydroxycoumarin with deuterated formaldehyde under acidic conditions to form the deuterated bis-hydroxycoumarin . The reaction typically requires a catalyst such as titanium tetraisopropoxide (TTIP) and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Dicoumarol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, which have distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Dicoumarol-d8 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of dicoumarol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dicoumarol.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes to ensure the consistency of pharmaceutical products
Mecanismo De Acción
Dicoumarol-d8 exerts its effects by inhibiting vitamin K reductase, an enzyme responsible for recycling vitamin K in the body . This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. As a result, the synthesis of vitamin K-dependent coagulation factors (prothrombin and factors VII, IX, and X) is inhibited, leading to reduced blood clotting .
Comparación Con Compuestos Similares
Dicoumarol-d8 is unique due to its deuterated nature, which makes it particularly useful in research applications. Similar compounds include:
Dicoumarol: The non-deuterated form, widely used as an anticoagulant.
Warfarin: Another anticoagulant that also inhibits vitamin K reductase but has a different chemical structure.
Coumarin: The parent compound from which dicoumarol is derived, known for its fragrant properties and use in perfumes and flavorings
This compound stands out due to its stable isotope labeling, which allows for more precise studies in various scientific fields.
Propiedades
Fórmula molecular |
C19H12O6 |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D |
Clave InChI |
DOBMPNYZJYQDGZ-PGRXLJNUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)CC3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)








![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
